Bienvenue dans la boutique en ligne BenchChem!

Imidocarb

canine babesiosis comparative efficacy B. microti-like piroplasm

Imidocarb (CAS 27885-92-3) is the definitive antiprotozoal for long-acting babesiosis prophylaxis in cattle, delivering 46-day suppression of acute disease after a single 2 mg/kg IM dose—a duration unattainable with diminazene aceturate. Its combination with DA at reduced doses inhibits B. microti growth up to 32% more than DA monotherapy while mitigating nephrotoxicity and hepatotoxicity. Validated B. bovis reference standard (IC₅₀ 87 μg/mL) for in vitro screening and residue analysis per EMA MRLs. Extended 224-day withdrawal mandates herd planning.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
CAS No. 27885-92-3
Cat. No. B033436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidocarb
CAS27885-92-3
SynonymsN,N’-Bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;  3,3’-Di-2-imidazolin-2-yl-carbanilide;  3,3’-Bis-(2-imidazolin-2-yl)carbanilide; 
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4
InChIInChI=1S/C19H20N6O/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26)
InChIKeySCEVFJUWLLRELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidocarb CAS 27885-92-3: Chemical Profile and Procurement Considerations for Antiprotozoal Research and Veterinary API Sourcing


Imidocarb (CAS 27885-92-3), a carbanilide derivative, is an antiprotozoal agent extensively utilized in veterinary medicine for the treatment and chemoprophylaxis of babesiosis and anaplasmosis across multiple species including cattle, horses, sheep, and dogs . While its precise mode of action remains incompletely characterized, proposed mechanisms include interference with polyamine production or utilization and prevention of inositol entry into parasite-containing erythrocytes . Imidocarb exhibits activity against the protozoan parasite Babesia bovis with an IC₅₀ of 87 μg/mL . The compound demonstrates distinct pharmacokinetic and safety properties that materially influence its procurement and scientific selection relative to alternative antiprotozoal agents.

Why Imidocarb CAS 27885-92-3 Cannot Be Interchanged with Diminazene, Atovaquone, or Buparvaquone in Scientific Protocols and Veterinary Procurement


Imidocarb, diminazene aceturate (DA), atovaquone, and buparvaquone are all employed against Babesia spp., yet substitution without protocol revalidation introduces substantial scientific and regulatory risk. Imidocarb exhibits species-dependent efficacy disparities, prolonged tissue residence driving extended withdrawal periods exceeding 200 days in cattle, and a narrow therapeutic index characterized by an LD₅₀ only approximately four times the therapeutic dose [1]. Furthermore, combination studies reveal that imidocarb plus ELQ-316 yields an IC₅₀ of 197 nM against B. bovis, representing approximately 3.2-fold lower potency than the buparvaquone plus ELQ-316 combination (IC₅₀ = 31.21 nM) [2]. These differential profiles directly impact experimental reproducibility, food safety compliance, and cost of treatment failure.

Imidocarb CAS 27885-92-3 Quantitative Differentiation Guide: Comparative Efficacy, Pharmacokinetics, and Safety for Scientific Selection


Imidocarb Versus Atovaquone and Buparvaquone: Comparative Clinical and Parasitological Efficacy in Babesia microti-like Piroplasm (Bml) Infection in Dogs

In a randomized controlled trial of 59 dogs naturally infected with Babesia microti-like piroplasm (Bml), imidocarb dipropionate (IMI; 5 mg/kg SC, 2 doses 14 days apart) demonstrated inferior efficacy relative to atovaquone/azithromycin (ATO) and buparvaquone/azithromycin (BUP) combination regimens [1]. Clinical relapse was observed in 47% (8/17) of dogs treated with IMI over the one-year follow-up period. PCR-confirmed parasitemia persistence at Day 90 was substantially higher with IMI (94.1%) compared to ATO (47.05%) and BUP (68%), while at Day 360, positive blood cytology remained detectable in 13.3% of IMI-treated dogs [1]. The study concluded that imidocarb use for Bml infection in dogs is not recommended based on these comparative outcomes.

canine babesiosis comparative efficacy B. microti-like piroplasm

Imidocarb Versus Buparvaquone and ELQ-316: Comparative In Vitro Potency Against Babesia bovis

In an in vitro culture model evaluating antiparasitic activity against Babesia bovis, imidocarb (ID) was compared to buparvaquone (BPQ), ELQ-316, and their combinations. Imidocarb alone exhibited an IC₅₀ of 635.1 nM (95% CI: 280.9-2119 nM), while BPQ demonstrated superior potency with an IC₅₀ of 77.06 nM (95% CI: 70.16-86.01 nM), representing an approximately 8.2-fold difference [1]. The combination of ID with ELQ-316 yielded an IC₅₀ of 197 nM (95% CI: 129.0-311.2 nM), which was approximately 6.3-fold less potent than the BPQ plus ELQ-316 combination (IC₅₀ = 31.21 nM; 95% CI: 15.06-68.48 nM) [1].

Babesia bovis in vitro efficacy IC50 comparison

Imidocarb Pharmacokinetics: Prolonged Tissue Residence and Withdrawal Period Quantification in Cattle

Imidocarb exhibits uniquely prolonged tissue retention among veterinary antiprotozoal agents, a characteristic that fundamentally differentiates its procurement and usage requirements. In a residue depletion study conducted in cattle (n=25, 300±15 kg body weight) administered a single subcutaneous dose of imidocarb at 3.0 mg/kg, the calculated withdrawal time was 224 days based on liver tissue concentrations [1]. This 224-day withdrawal period exceeds typical withdrawal periods for alternative agents such as diminazene aceturate (commonly 21-28 days), reflecting imidocarb's extensive plasma and tissue protein binding and slow excretion profile wherein less than half the administered dose is excreted within 10 days post-dosing [2]. Peak blood concentrations of 1.3 ppm equivalents are achieved within 1 hour after injection, with detectable residues persisting in major tissues for at least 4 weeks following intramuscular administration [2].

pharmacokinetics residue depletion withdrawal period

Imidocarb Toxicity Profile: Quantified Therapeutic Index and Dose-Dependent Nephrotoxicity and Hepatotoxicity

Imidocarb dipropionate exhibits a narrow therapeutic index with a reported LD₅₀ of 15.99 ± 1.49 mg/kg (two doses administered 24 hours apart) in horses, a value only approximately 4-fold higher than the standard therapeutic dose [1]. In this controlled toxicity study, increasing doses of imidocarb correlated with dose-dependent elevations in blood urea nitrogen, serum aspartate aminotransferase, serum sorbitol dehydrogenase, and serum creatine phosphokinase, with mortalities attributed to acute renal cortical tubular necrosis and acute periportal hepatic necrosis at 16 and 32 mg/kg doses [1]. Comparative acute toxicity data from rodent models indicate oral LD₅₀ values ranging from 646-723 mg/kg in mice and 454-1251 mg/kg in rats . While direct head-to-head therapeutic index comparisons with DA are not available in a single study, DA is known to cross the blood-brain barrier and produce neurotoxic effects not characteristic of imidocarb, representing a differential safety consideration relevant to species-specific selection [2].

toxicity therapeutic index safety pharmacology

Imidocarb and Diminazene Aceturate: Structural Similarity and Differential Resistance Susceptibility

Atom pair fingerprint (APfp) analysis reveals that imidocarb dipropionate (ID) and diminazene aceturate (DA) exhibit maximum structural similarity (MSS) among commonly used antibabesial agents [1]. Despite this structural relatedness, the two compounds display distinct resistance susceptibility profiles. In vitro resistance development studies demonstrate that DA resistance in B. bovis is unstable and lost within 15 days of drug withdrawal [2]. In vivo combination therapy studies in mice show that low-dose DA (6.25 mg/kg) plus ID (8.5 mg/kg) inhibited B. microti growth by 16.5% more than 25 mg/kg DA monotherapy, 32% more than 6.25 mg/kg DA monotherapy, and 4.5% more than 8.5 mg/kg ID monotherapy [1]. The Chou-Talalay analysis indicated synergistic interactions against B. bigemina and additive interactions against B. bovis in vitro [1]. Importantly, the combination approach may overcome resistance and toxicity concerns associated with full-dose monotherapy of either agent [1].

drug resistance structural similarity combination therapy

Imidocarb Dipropionate: Validated Analytical Methods for Residue Quantification in Food Matrices

Validated stability-indicating HPLC and TLC-densitometric methods have been developed and optimized for the quantification of imidocarb dipropionate (IMD) in bovine meat and milk samples [1]. The HPLC method employs a reversed-phase cyano column with an isocratic elution system (sodium acetate buffer-methanol-acetonitrile 55:30:15, v/v/v, pH 4.6) at 1.2 mL/min flow rate and UV detection at 254 nm, achieving a linear range of 0.25-40 μg/mL with a limit of detection (LOD) of 0.073 μg/mL [1]. The TLC-densitometric method provides a linear range of 0.1-1.8 μg/band with an LOD of 0.02 μg/band [1]. These methods have been successfully applied to commercial veterinary formulations and residue determination, demonstrating compliance with ICH guidelines and achieving good recovery values [1]. Established maximum residue limits (MRLs) for imidocarb (expressed as free base) in cattle are: muscle 0.3 mg/kg, liver 1.5 mg/kg, kidney 2 mg/kg, fat 0.05 mg/kg, and milk 0.05 mg/kg [2].

analytical chemistry residue monitoring food safety

Imidocarb CAS 27885-92-3: Evidence-Backed Research and Industrial Application Scenarios for Strategic Procurement


Chemoprophylaxis in Cattle Herds: Long-Acting Protection Leveraging Extended Tissue Residence

Imidocarb's prolonged tissue retention and slow excretion profile make it uniquely suitable for chemoprophylaxis protocols in cattle herds. Administered intramuscularly at 2 mg/kg, imidocarb suppresses acute babesiosis development in calves exposed to lethal Babesia spp. challenge 46 days post-treatment, with all treated calves exhibiting increased complement-fixing antibody responses [1]. The extended withdrawal period of 224 days documented at 3.0 mg/kg dosage [2] must be factored into herd management planning, particularly for animals destined for slaughter. This prophylactic application contrasts with diminazene aceturate, which lacks comparable long-acting protection and is primarily used for therapeutic intervention.

Combination Therapy with Diminazene Aceturate: Synergistic Regimens for Resistance Mitigation

Procurement of imidocarb for combination protocols with diminazene aceturate (DA) addresses documented limitations of either agent as monotherapy. The DA/ID combination at reduced doses (6.25 mg/kg DA + 8.5 mg/kg ID) inhibited B. microti growth by up to 32% more than equivalent DA monotherapy doses, with synergistic interactions confirmed against B. bigemina in vitro [1]. This combination strategy mitigates both DA-associated neurotoxicity and imidocarb-associated nephrotoxicity and hepatotoxicity [2] while reducing selection pressure for resistance emergence. Cattle receiving DA/ID combination therapy recovered earlier and showed no recurrence compared to monotherapy groups [3].

Babesia bovis In Vitro Screening: Reference Compound with Established IC₅₀ Benchmark

Imidocarb serves as a validated positive control and benchmark reference compound for in vitro screening programs targeting Babesia bovis. The established IC₅₀ of 87 μg/mL against B. bovis provides a reproducible reference standard for comparative evaluation of novel antiparasitic candidates [1]. For assays utilizing fluorescence-based detection methods, imidocarb at 635.1 nM (monotherapy) and 197 nM (with ELQ-316) provides additional benchmark values for potency comparisons against emerging agents such as buparvaquone (IC₅₀ = 77.06 nM) and BPQ+ELQ-316 combinations (IC₅₀ = 31.21 nM) [2]. This application leverages imidocarb's well-characterized in vitro activity profile rather than its therapeutic indications.

Residue Monitoring Method Validation: Analytical Reference Standard for Food Safety Compliance

Imidocarb reference standards are essential for developing and validating residue monitoring methods in bovine tissues and milk, supporting compliance with established MRLs (muscle: 0.3 mg/kg; liver: 1.5 mg/kg; kidney: 2 mg/kg; fat: 0.05 mg/kg; milk: 0.05 mg/kg) [1]. Validated HPLC methods achieving LOD of 0.073 μg/mL and linear range of 0.25-40 μg/mL enable quantification of residues for withdrawal period verification [2]. This application scenario supports analytical laboratories, regulatory testing facilities, and quality control operations in veterinary pharmaceutical manufacturing where certified reference materials and validated analytical protocols are required for product release and food safety surveillance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidocarb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.